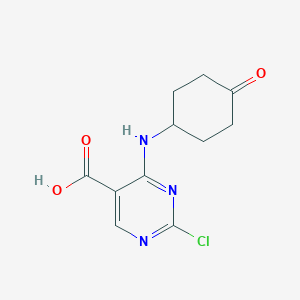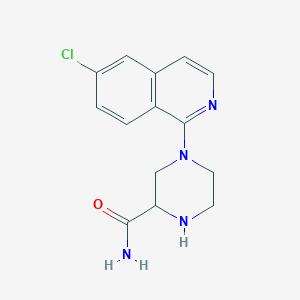![molecular formula C9H14BNO4S B13978213 {4-[(1-Methylethyl)amino]-5-[(methyloxy)carbonyl]-2-thienyl}boronic acid](/img/structure/B13978213.png)
{4-[(1-Methylethyl)amino]-5-[(methyloxy)carbonyl]-2-thienyl}boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(Isopropylamino)-5-(methoxycarbonyl)thiophen-2-yl)boronic acid is a boronic acid derivative that features a thiophene ring substituted with an isopropylamino group and a methoxycarbonyl group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Isopropylamino)-5-(methoxycarbonyl)thiophen-2-yl)boronic acid typically involves the introduction of the boronic acid group onto a pre-formed thiophene ring. One common method involves the borylation of a thiophene derivative using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(4-(Isopropylamino)-5-(methoxycarbonyl)thiophen-2-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Palladium catalysts and bases like potassium carbonate are typically used in Suzuki-Miyaura reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions can yield a wide variety of biaryl compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4-(Isopropylamino)-5-(methoxycarbonyl)thiophen-2-yl)boronic acid is used as a building block in the synthesis of more complex molecules. Its boronic acid group makes it particularly useful in cross-coupling reactions.
Biology and Medicine
In biology and medicine, boronic acid derivatives are explored for their potential as enzyme inhibitors, particularly protease inhibitors. This compound could be investigated for similar applications.
Industry
In industry, boronic acids are used in the development of new materials, including polymers and sensors. The unique properties of (4-(Isopropylamino)-5-(methoxycarbonyl)thiophen-2-yl)boronic acid could make it valuable in these areas.
Wirkmechanismus
The mechanism by which (4-(Isopropylamino)-5-(methoxycarbonyl)thiophen-2-yl)boronic acid exerts its effects depends on its specific application. In cross-coupling reactions, the boronic acid group forms a complex with a palladium catalyst, facilitating the formation of a new carbon-carbon bond. In biological systems, boronic acids can form reversible covalent bonds with diols and other nucleophiles, which is the basis for their use as enzyme inhibitors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic acid: A simpler boronic acid used in similar cross-coupling reactions.
(4-(Methoxycarbonyl)phenyl)boronic acid: Another boronic acid with a methoxycarbonyl group, but without the thiophene ring.
(4-(Isopropylamino)phenyl)boronic acid: Similar structure but with a phenyl ring instead of a thiophene ring.
Uniqueness
(4-(Isopropylamino)-5-(methoxycarbonyl)thiophen-2-yl)boronic acid is unique due to the combination of its boronic acid group, thiophene ring, and specific substituents
Eigenschaften
Molekularformel |
C9H14BNO4S |
|---|---|
Molekulargewicht |
243.09 g/mol |
IUPAC-Name |
[5-methoxycarbonyl-4-(propan-2-ylamino)thiophen-2-yl]boronic acid |
InChI |
InChI=1S/C9H14BNO4S/c1-5(2)11-6-4-7(10(13)14)16-8(6)9(12)15-3/h4-5,11,13-14H,1-3H3 |
InChI-Schlüssel |
RRHDWOUCMVWNSQ-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=C(S1)C(=O)OC)NC(C)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


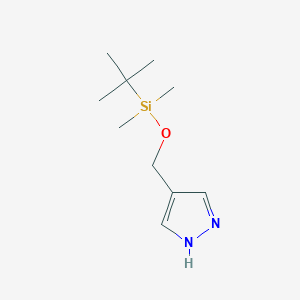
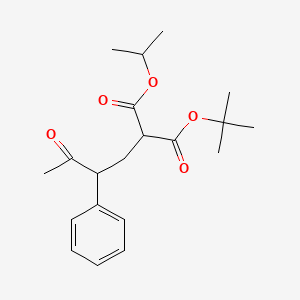
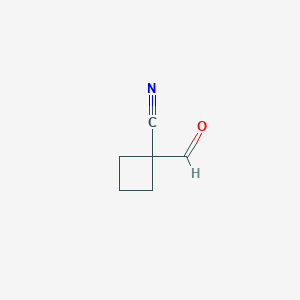

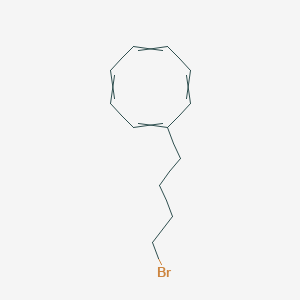
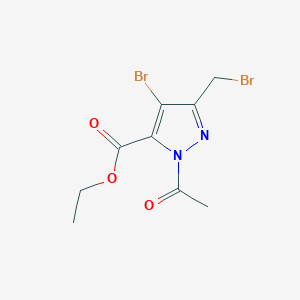

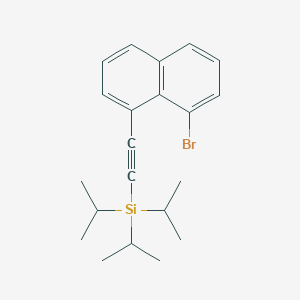
![Ethyl 3-oxo-4-[(prop-2-en-1-yl)oxy]butanoate](/img/structure/B13978182.png)
![5-(tert-Butyl) 2-ethyl 4,6-dihydropyrrolo[3,4-d]imidazole-2,5(1H)-dicarboxylate](/img/structure/B13978187.png)

